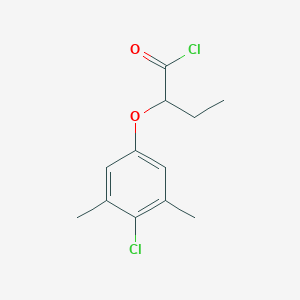

2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride typically involves the reaction of 4-chloro-3,5-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules for studying their functions.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chloro-3,5-dimethylphenoxy)acetyl chloride

- 2-(4-Chloro-3,5-dimethylphenoxy)propionyl chloride

- 2-(4-Chloro-3,5-dimethylphenoxy)valeryl chloride

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride is unique due to its specific chain length and the presence of the 4-chloro-3,5-dimethylphenoxy group. This combination of structural features imparts distinct reactivity and properties compared to its analogs .

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride, with the molecular formula C12H14ClO2 and a molecular weight of 261.15 g/mol, is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

- Molecular Structure : The compound features a chlorinated aromatic ring and a butanoyl chloride functional group, which may contribute to its reactivity and biological interactions.

- CAS Number : 70970-53-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activities, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through mitochondrial pathways:

- Case Study : In a study involving human non-small cell lung cancer (A549) cells, compounds similar to this compound demonstrated IC50 values indicating potent inhibitory effects on cell proliferation. For example, compounds with structural similarities exhibited IC50 values as low as 0.46 µM against A549 cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties:

- Assay Results : In various short-term tests for carcinogenicity and antimicrobial activity, structurally related compounds showed effectiveness against bacterial strains without requiring metabolic activation .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Applications in Research

The applications of this compound extend beyond basic research into practical uses:

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCIJGYBSVRRHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC(=C(C(=C1)C)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.